N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a furan-2-ylmethyl group and a 2-oxo-2H-chromen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzamide with furan-2-carboxaldehyde under acidic conditions to form the intermediate N-(furan-2-ylmethyl)-4-aminobenzamide.
Coupling with 2-oxo-2H-chromen-3-yl Group: The intermediate is then coupled with 2-oxo-2H-chromen-3-yl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the chromen-3-yl moiety can be reduced to form a hydroxyl group.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The furan and chromen-3-yl groups are believed to play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)aniline
- N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)phenol
Uniqueness
N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the presence of both furan and chromen-3-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20(22-13-17-5-3-11-25-17)15-9-7-14(8-10-15)18-12-16-4-1-2-6-19(16)26-21(18)24/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNUCOOATVROKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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